N,N'-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide
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Overview
Description
N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a pyridine ring through carboxamide linkages. The molecular formula of this compound is C24H24N6O2, and it has a molecular weight of 428.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with 4-(dimethylamino)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired carboxamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to various biological targets. Additionally, the pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridine-4-yl)pyridine-2,6-dicarboxamide: Similar structure but with pyridine rings instead of dimethylamino-phenyl groups.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Contains pyridine rings at different positions, leading to different chemical properties.
N,N’-bis(4-dimethylaminophenyl)methanone: Similar dimethylamino-phenyl groups but with a different central core
Uniqueness
N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide stands out due to its unique combination of dimethylamino-phenyl groups and pyridine ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-N,5-N-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C23H25N5O2/c1-27(2)19-10-6-17(7-11-19)25-22(29)16-5-14-21(24-15-16)23(30)26-18-8-12-20(13-9-18)28(3)4/h5-15H,1-4H3,(H,25,29)(H,26,30) |
InChI Key |
NLRUCMATWOPPDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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